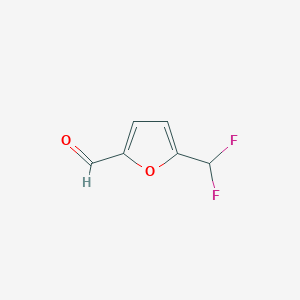

5-Difluoromethyl 2-furancarboxaldehyde

Overview

Description

Safety and Hazards

Mechanism of Action

Target of Action

5-Difluoromethyl 2-furancarboxaldehyde is an organic compound that is primarily involved in the synthesis of bio-based materials . It is an oxidation product of 5-hydroxymethyl furfural (HMF), which can be prepared from fructose . The primary targets of this compound are the biochemical pathways that convert fructose into HMF and subsequently into 2,5-furandicarboxylic acid (FDCA) .

Mode of Action

The compound interacts with its targets through a series of oxidation reactions . In the presence of certain catalysts, 5-hydroxymethyl furfural (HMF) is oxidized to form this compound . This process is part of a larger electrocatalytic synthesis pathway .

Biochemical Pathways

The affected biochemical pathway is the conversion of fructose into HMF and subsequently into FDCA . This pathway is part of biomass conversion and biorefineries, which provide a feasible and novel way to address energy crisis and environmental deterioration . The downstream effects include the production of FDCA, a significant platform chemical that can potentially replace petroleum-derived terephthalate acid (TPA) and produce green polymers such as polyethylene-2,5-furandicarboxylate (PEF) .

Result of Action

The result of the action of this compound is the production of FDCA . FDCA is a renewable building block for the production of polyfurandicarboxylates, which are biodegradable polyesters expected to substitute their classical counterparts derived from fossil resources .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of catalysts and the ambient temperature . These factors can affect the efficiency of the conversion process from HMF to FDCA . Furthermore, the compound’s action is part of a broader effort to develop economical and environment-friendly synthesis methods in industrial applications .

Properties

IUPAC Name |

5-(difluoromethyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2/c7-6(8)5-2-1-4(3-9)10-5/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGUYIZBWWVNRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B114368.png)

![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-5,11,17,23-tetrol](/img/structure/B114396.png)